molecular formula C8H14N4OS B3313950 2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide CAS No. 948053-91-6

2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide

Cat. No.: B3313950
CAS No.: 948053-91-6
M. Wt: 214.29 g/mol
InChI Key: XXDDXFRVXINVAV-UHFFFAOYSA-N
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Description

2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The thiazole ring is a common structural motif in many biologically active molecules, including vitamins, antibiotics, and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide typically involves the reaction of 2-aminothiazole with 2-(dimethylamino)ethylamine and a suitable carboxylating agent. One common method involves the use of ethyl cyanoacetate as a starting material, which undergoes cyclization with thiourea to form the thiazole ring. The resulting intermediate is then reacted with 2-(dimethylamino)ethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting any carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions, due to the electron-rich nature of the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes, including catalysts and reaction intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities but lacking the dimethylaminoethyl group.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.

    Sulfathiazole: An antimicrobial agent with a thiazole ring structure.

Uniqueness

2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide is unique due to the presence of the dimethylaminoethyl group, which enhances its solubility and potential interactions with biological targets. This structural feature distinguishes it from other thiazole derivatives and contributes to its diverse range of applications in scientific research and medicine.

Properties

IUPAC Name

2-amino-N-[2-(dimethylamino)ethyl]-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4OS/c1-12(2)4-3-10-7(13)6-5-11-8(9)14-6/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDDXFRVXINVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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